molecular formula C6H7N5S B13704702 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole

Cat. No.: B13704702
M. Wt: 181.22 g/mol
InChI Key: DGWVBDDFDGQIAX-UHFFFAOYSA-N
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Description

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both an imidazole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 1-methyl-5-imidazolecarboxaldehyde in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole and thiadiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(1-methyl-2-imidazolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(1-methyl-4-imidazolyl)-1,3,4-thiadiazole
  • 2-Amino-5-(1-methyl-3-imidazolyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(1-methyl-5-imidazolyl)-1,3,4-thiadiazole is unique due to the specific positioning of the amino group and the methyl group on the imidazole ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-(3-methylimidazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-8-2-4(11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)

InChI Key

DGWVBDDFDGQIAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=NN=C(S2)N

Origin of Product

United States

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